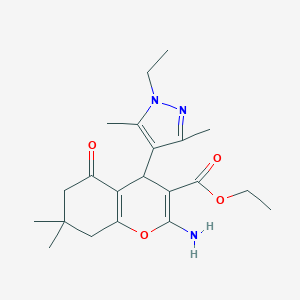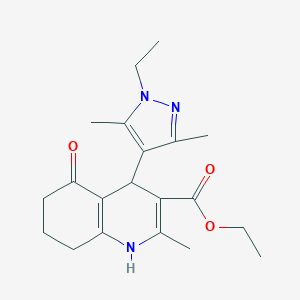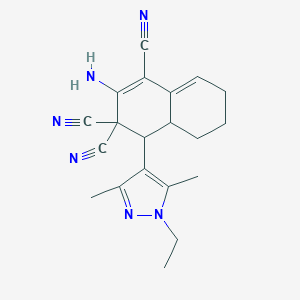![molecular formula C17H20N4O5S B280278 ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280278.png)
ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, commonly known as NPTB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NPTB is a benzothiophene derivative that has been synthesized using a variety of methods, and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of NPTB involves the inhibition of PDE5, which leads to an increase in cGMP levels in the body. cGMP is a second messenger molecule that plays a crucial role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and vasodilation. By inhibiting PDE5, NPTB enhances the effects of cGMP, leading to increased blood flow and relaxation of smooth muscles. This mechanism of action has been found to be similar to that of sildenafil, a well-known PDE5 inhibitor.
Biochemical and Physiological Effects:
NPTB has been found to exhibit various biochemical and physiological effects. It has been reported to enhance the relaxation of smooth muscles in the corpus cavernosum of the penis, leading to increased blood flow and improved erectile function. NPTB has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, NPTB has been found to exhibit anti-tumor effects by inhibiting the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPTB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods, and has been found to exhibit high potency and selectivity as a PDE5 inhibitor. NPTB has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, NPTB has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, NPTB has not been extensively studied in animal models, which can limit its potential applications in preclinical research.
Direcciones Futuras
There are several future directions for research on NPTB. One direction is to investigate its potential use in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on cGMP signaling pathways. Additionally, future research can focus on optimizing the synthesis method of NPTB to improve its yield and solubility. Overall, NPTB has significant potential for scientific research, and further investigation is warranted to fully explore its applications and potential benefits.
Métodos De Síntesis
The synthesis of NPTB has been reported in various research articles. One method involves the reaction of 2-acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-nitro-1H-pyrazole-1-carboxylic acid in the presence of thionyl chloride and triethylamine, followed by the reaction of the resulting intermediate with ethylamine. Another method involves the reaction of 2-acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-nitro-1H-pyrazole-1-carboxamide in the presence of triethylamine and diethylazodicarboxylate. These methods have been found to yield NPTB in good to excellent yields.
Aplicaciones Científicas De Investigación
NPTB has been found to exhibit various scientific research applications. It has been reported to act as a potent and selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. NPTB has also been found to exhibit anti-inflammatory and anti-tumor properties, and has been investigated for its potential use in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders.
Propiedades
Fórmula molecular |
C17H20N4O5S |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
ethyl 2-[2-(4-nitropyrazol-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H20N4O5S/c1-3-26-17(23)14-12-6-4-5-7-13(12)27-16(14)19-15(22)10(2)20-9-11(8-18-20)21(24)25/h8-10H,3-7H2,1-2H3,(H,19,22) |
Clave InChI |
XDGZAVGPLZKKNT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)

![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)

![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)
![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)

![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)
![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)

![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)
